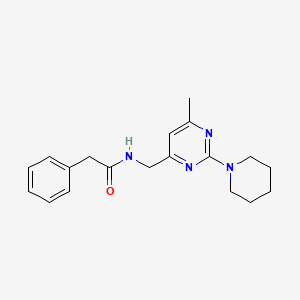
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylacetamide, also known as MPMPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The unique structure of MPMPA makes it a promising candidate for the development of novel therapeutic agents for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Anti-Angiogenic and DNA Cleavage Activities
Research has shown that novel derivatives of piperidine, including those structurally related to N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylacetamide, have significant anti-angiogenic and DNA cleavage activities. These compounds have demonstrated the ability to block the formation of blood vessels in vivo in chick chorioallantoic membrane (CAM) models and exhibited differential migration and band intensities in DNA binding/cleavage assays. Such properties suggest potential applications in anticancer therapy, particularly by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Histamine H3 Receptor Ligands
Another area of application is the development of 2-aminopyrimidines as histamine H3 receptor ligands. Derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine have been synthesized and tested for binding affinity to human histamine H3 receptors. These studies have led to compounds with high affinity and selectivity for H3 receptors, indicating potential for the development of drugs targeting neurological and inflammatory disorders (B. Sadek et al., 2014).
Muscarinic (M3) Receptors Antagonists
Compounds structurally similar to this compound have been evaluated as antagonists of the M3 muscarinic receptor. These studies have identified compounds with significant potency, hinting at their utility in further pharmacological investigations for conditions such as respiratory and gastrointestinal disorders (K. Broadley et al., 2011).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
The metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients has been a significant area of study. Flumatinib, structurally related to the compound , undergoes various metabolic processes in humans, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. Understanding the metabolism of such compounds is crucial for optimizing their therapeutic efficacy and safety profile (Aishen Gong et al., 2010).
Propiedades
IUPAC Name |
N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-12-17(22-19(21-15)23-10-6-3-7-11-23)14-20-18(24)13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZQGDWLYWFDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

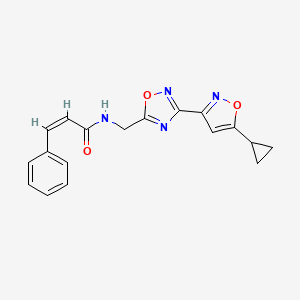
![2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2742391.png)

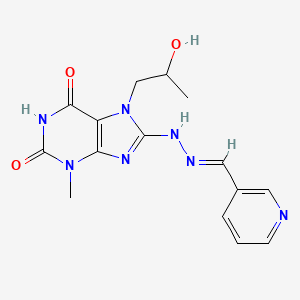
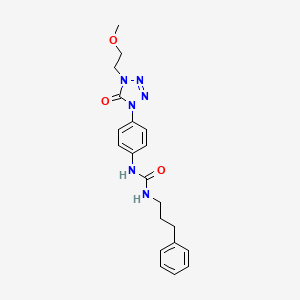
![3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2742397.png)
![3-(4-fluorophenyl)-5-(2-methoxyethyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742399.png)
![(5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2742400.png)
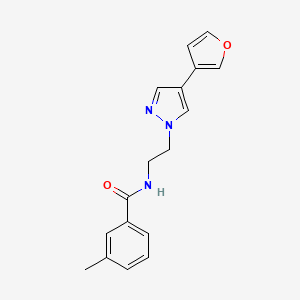
![tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B2742402.png)
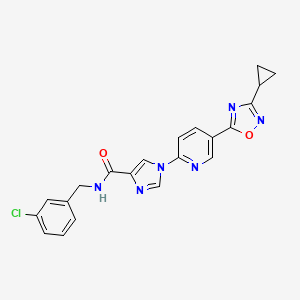
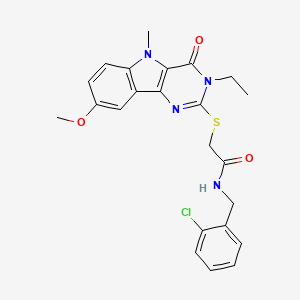
![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2742413.png)